Cas no 2349988-02-7 (ethyl (2S)-3-(adamantan-1-yl)-2-aminopropanoate)

エチル (2S)-3-(アダマンタン-1-イル)-2-アミノプロパノエートは、アダマンタン骨格を有する光学活性なアミノ酸エステル誘導体です。その特異的な立体構造により、医薬品中間体や生理活性化合物の合成において高い立体選択性を発揮します。アダマンタン基の導入により脂溶性が向上し、細胞膜透過性に優れるため、中枢神経系を標的とした薬剤開発において有用です。また、エステル基の存在により、生体内での代謝安定性と反応性のバランスが最適化されています。この化合物は不斉合成の構築ブロックとして、特に神経科学分野の研究用試薬としての応用が期待されます。

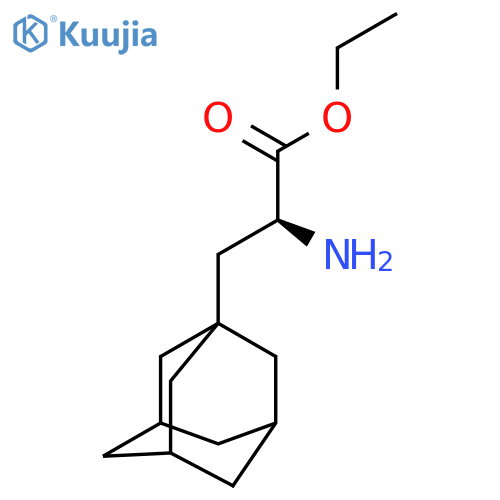

2349988-02-7 structure

商品名:ethyl (2S)-3-(adamantan-1-yl)-2-aminopropanoate

ethyl (2S)-3-(adamantan-1-yl)-2-aminopropanoate 化学的及び物理的性質

名前と識別子

-

- EN300-37101626

- 2349988-02-7

- ethyl (2S)-3-(adamantan-1-yl)-2-aminopropanoate

-

- インチ: 1S/C15H25NO2/c1-2-18-14(17)13(16)9-15-6-10-3-11(7-15)5-12(4-10)8-15/h10-13H,2-9,16H2,1H3/t10?,11?,12?,13-,15?/m0/s1

- InChIKey: IHOWUBQBFZEUIK-MFORYBBRSA-N

- ほほえんだ: O(CC)C([C@H](CC12CC3CC(CC(C3)C1)C2)N)=O

計算された属性

- せいみつぶんしりょう: 251.188529040g/mol

- どういたいしつりょう: 251.188529040g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 298

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

ethyl (2S)-3-(adamantan-1-yl)-2-aminopropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37101626-0.1g |

ethyl (2S)-3-(adamantan-1-yl)-2-aminopropanoate |

2349988-02-7 | 95.0% | 0.1g |

$993.0 | 2025-03-18 | |

| Enamine | EN300-37101626-0.25g |

ethyl (2S)-3-(adamantan-1-yl)-2-aminopropanoate |

2349988-02-7 | 95.0% | 0.25g |

$1038.0 | 2025-03-18 | |

| Enamine | EN300-37101626-5.0g |

ethyl (2S)-3-(adamantan-1-yl)-2-aminopropanoate |

2349988-02-7 | 95.0% | 5.0g |

$3273.0 | 2025-03-18 | |

| Enamine | EN300-37101626-10.0g |

ethyl (2S)-3-(adamantan-1-yl)-2-aminopropanoate |

2349988-02-7 | 95.0% | 10.0g |

$4852.0 | 2025-03-18 | |

| Enamine | EN300-37101626-0.5g |

ethyl (2S)-3-(adamantan-1-yl)-2-aminopropanoate |

2349988-02-7 | 95.0% | 0.5g |

$1084.0 | 2025-03-18 | |

| Enamine | EN300-37101626-1.0g |

ethyl (2S)-3-(adamantan-1-yl)-2-aminopropanoate |

2349988-02-7 | 95.0% | 1.0g |

$1129.0 | 2025-03-18 | |

| Enamine | EN300-37101626-0.05g |

ethyl (2S)-3-(adamantan-1-yl)-2-aminopropanoate |

2349988-02-7 | 95.0% | 0.05g |

$948.0 | 2025-03-18 | |

| Enamine | EN300-37101626-2.5g |

ethyl (2S)-3-(adamantan-1-yl)-2-aminopropanoate |

2349988-02-7 | 95.0% | 2.5g |

$2211.0 | 2025-03-18 |

ethyl (2S)-3-(adamantan-1-yl)-2-aminopropanoate 関連文献

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

2349988-02-7 (ethyl (2S)-3-(adamantan-1-yl)-2-aminopropanoate) 関連製品

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量